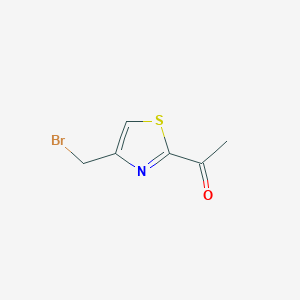

1-(4-Bromomethyl-thiazol-2-yl)-ethanone

Descripción

1-(4-Bromomethyl-thiazol-2-yl)-ethanone is a brominated thiazole derivative characterized by a methyl ketone group at the 2-position and a bromomethyl substituent at the 4-position of the thiazole ring. The bromomethyl group facilitates nucleophilic substitution reactions, enabling the introduction of diverse functional groups or heterocyclic systems . Thiazole derivatives are widely studied for their antimicrobial, anticancer, and enzyme-inhibitory properties, with structural modifications (e.g., bromine substitution) often enhancing bioactivity and target specificity .

Propiedades

Fórmula molecular |

C6H6BrNOS |

|---|---|

Peso molecular |

220.09 g/mol |

Nombre IUPAC |

1-[4-(bromomethyl)-1,3-thiazol-2-yl]ethanone |

InChI |

InChI=1S/C6H6BrNOS/c1-4(9)6-8-5(2-7)3-10-6/h3H,2H2,1H3 |

Clave InChI |

VBJCOLJPRJMCPK-UHFFFAOYSA-N |

SMILES canónico |

CC(=O)C1=NC(=CS1)CBr |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table compares 1-(4-Bromomethyl-thiazol-2-yl)-ethanone with structurally or functionally related compounds, focusing on synthesis, reactivity, and bioactivity:

Key Comparative Insights :

Thioether-linked compounds (e.g., 1-(5-bromo-1H-indol-3-yl)-2-((4-nitrophenyl)thio)ethanone) demonstrate enhanced redox activity, contributing to radical scavenging and antiparasitic effects .

Bioactivity: Brominated thiazoles and coumarin hybrids (e.g., 6-bromo-3-(2-methylthiazol-4-yl)-2H-chromen-2-one) exhibit dual mechanisms: intercalation with DNA and enzyme inhibition, unlike non-brominated analogs . Tetrazole-containing ethanones (e.g., 2-(4-allylpiperazin-1-yl)-1-(1-aryl-1H-tetrazol-5-yl)ethanone) show improved pharmacokinetic profiles due to tetrazole’s resistance to oxidative degradation .

Synthetic Complexity: Suzuki-Miyaura couplings are critical for introducing aryl groups to bromoethanone scaffolds (e.g., compound 5 in ), whereas thiazole bromination (as in the target compound) requires controlled conditions to avoid overhalogenation .

Structural-Activity Relationships (SAR) :

- Bromine Position : Bromine at the 4-position of thiazole (target compound) vs. 6-position of coumarin () alters steric and electronic interactions with biological targets.

- Heterocyclic Fusion : Thiazole-imidazole hybrids () show broader kinase inhibition than pure thiazoles, likely due to increased planarity and hydrogen-bonding capacity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.